molecular formula C11H8O3 B160212 3-Acetylcoumarin CAS No. 3949-36-8

3-Acetylcoumarin

Cat. No. B160212
CAS RN: 3949-36-8
M. Wt: 188.18 g/mol
InChI Key: CSPIFKKOBWYOEX-UHFFFAOYSA-N
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Description

3-Acetylcoumarin has the molecular formula C11H8O3 and is also identified as 3-acetylchromen-2-one . It has a molecular weight of 188.18 g/mol and a melting point of 119-122 °C . It is thought to induce apoptosis in breast cancer cells .


Synthesis Analysis

This compound can be synthesized from different starting materials through various reactions . For instance, it can be synthesized from salicylaldehydes and phenyl acetyl chloride with the addition of tetrahydrofuran (THF) and K2CO3 . The synthesis of different classes of compounds starting from 3-acetylcoumarins through different reactions has been reported .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in terms of morphology, infrared spectroscopy, crystal structure, powder X-ray diffraction, and differential scanning calorimetric measurements .


Chemical Reactions Analysis

Various reactions of this compound such as multicomponent, cycloaddition, α-halogenation, aldol condensation, reduction, and 1,2-addition reactions have been covered . The synthesis of different classes of compounds starting from 3-acetylcoumarins through different reactions and the achieved outcomes including the products and yields are presented .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.18 g/mol and a melting point of 119-122 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 391.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Multifunctional Biological Agents

3-Acetylcoumarin derivatives exhibit significant activity against bacteria such as Staphylococcus aureus and Pseudomonas aeoginosa, and the fungal strain Candida albicans. They also show promising antioxidant activity and in vitro anticancer activity against human cancer cell lines. 3ACDT, a derivative, has been identified as having potential for therapeutic applications due to its antiproliferative activity and tumor selectivity (Pangal, Tambe, & Ahmed, 2023).

Antibacterial Activities

3-Substituted coumarins synthesized using microwave irradiation show antibacterial activities against Escherichia coli and Staphylococcus aureus. This research signifies the potential of this compound in synthesizing effective antibacterial agents (Dianhar et al., 2022).

Synthesis of Novel Derivatives

Novel this compound oxadiazoles derivatives have been synthesized, exhibiting antibacterial activity comparable to standard drugs. These derivatives also demonstrate significant antioxidant activities (Al-Ayed & Hamdi, 2014).

Photoluminescent and Antibacterial Properties

Synthesized 3-acetylcoumarins derivatives exhibit fluorescence behaviors and antibacterial activities against various strains of Staphylococcus aureus and Escherichia coli. Compound 2, in particular, shows notable antibacterial activities (Li et al., 2015).

Anticancer Activities of Hydrazone Scaffolds

This compound hydrazone scaffolds display anticancer activities against various human cancer cell lines. Some compounds, such as 3ACOH, 3ACDH, and 3ACMH, show high sensitivity towards HeLa cells with no remarkable toxicity against normal cells (Pangal, Shaikh, Mulani, & Ahmed, 2021).

Ligand for Copper-Catalyzed Reactions

This compound serves as a practical ligand for copper-catalyzed C-N cross-coupling reactions, offering a mild and practical method for the synthesis of aromatic amines (Tao et al., 2010).

Thiazole and Thiophene Derivatives

This compound is used as a key intermediate in synthesizing thiazole and thiophene derivatives with potential antitumor and antioxidant properties (Gouda, Berghot, Baz, & Hamama, 2012).

Ultrasonic Irradiation Synthesis of Anticancer Agents

A three-component reaction utilizing acetylcoumarin under ultrasonic irradiation in the presence of an eco-friendly catalyst led to the synthesis of novel compounds with promising anticancer activities (Alshabanah, Al-Mutabagani, Gomha, & Ahmed, 2022).

Mechanism of Action

Mode of Action

3-Acetylcoumarin interacts with its targets through various mechanisms. For instance, it has been shown to exhibit good binding energies when docked against Caspase 3, NF-κβ, and tau protein kinase I . This suggests that this compound may bind to these proteins and modulate their activities, leading to changes in the cellular processes they are involved in.

Biochemical Pathways

It has been suggested that this compound may alleviate neuroinflammatory responses and oxidative stress in an alzheimer’s disease rat model This suggests that it may influence pathways related to inflammation and oxidative stress

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been studied to some extent. Preliminary screening with SWISS ADME has been performed to check for the bioavailability of this compound . .

Result of Action

This compound has been shown to have a range of effects at the molecular and cellular level. For instance, it has been found to restore levels of acetyl cholinesterase, dopamine, and noradrenaline in treated rats . It has also been shown to decrease the levels of inflammatory markers such as IL-1β, IL-16, and TNFα . These effects suggest that this compound may have neuroprotective, anti-inflammatory, and antioxidant properties.

Future Directions

The special characteristics and biological activities of coumarin lead to their usage in pharmacy and medicine . Many synthetic 3-acetylcoumarin related compounds show beneficial bioactive properties that will prompt more research in the future .

properties

IUPAC Name

3-acetylchromen-2-one
Source PubChem
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InChI

InChI=1S/C11H8O3/c1-7(12)9-6-8-4-2-3-5-10(8)14-11(9)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPIFKKOBWYOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
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DSSTOX Substance ID

DTXSID10192627
Record name 3-Acetylcoumarin
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Molecular Weight

188.18 g/mol
Source PubChem
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CAS RN

3949-36-8
Record name 3-Acetylcoumarin
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Record name 3949-36-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The molecular formula of 3-acetylcoumarin is C11H8O3, and its molecular weight is 188.18 g/mol. [, , , , ]

ANone: this compound can be characterized using various spectroscopic methods including:

  • IR Spectroscopy: Shows characteristic peaks for carbonyl groups (lactone and ketone) and aromatic ring vibrations. [, , ]
  • NMR Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments in the molecule, respectively. [, , , , ]
  • Mass Spectrometry: Provides the molecular ion peak and fragmentation pattern, confirming the molecular weight and structural features. [, , , ]

A: this compound is typically synthesized via Knoevenagel condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base catalyst, often piperidine. [, , , , ]

A: Yes, microwave-assisted synthesis of this compound has been successfully employed, often resulting in higher yields and shorter reaction times compared to conventional heating. [, , ]

ANone: this compound readily participates in various reactions, including:

  • Aldol Condensation: Reacts with aldehydes to form new carbon-carbon bonds, although substituents on the coumarin ring can influence the reaction outcome. [, , ]
  • Reactions with Hydrazines: Reacts with hydrazine derivatives to form hydrazones, which are versatile intermediates for further transformations. [, , , , ]
  • Cycloaddition Reactions: Can undergo [2+2] cycloadditions with alkenes under UV irradiation, leading to the formation of cyclobutane rings. [, ]
  • Ring Expansion Reactions: Can undergo ring expansion reactions with diazoalkanes, forming larger ring systems like benzoxepines and benzoxocins. [, ]

ANone: this compound and its derivatives have shown potential in various applications:

  • Antimicrobial Agents: Some derivatives exhibit activity against bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). [, , , , ]
  • Anticancer Agents: Several derivatives demonstrate promising in vitro anticancer activity against various human cancer cell lines. [, , , ]
  • Antioxidant Agents: Certain derivatives show antioxidant activity, scavenging free radicals like DPPH. [, ]
  • Metal Ion Sensors: Modified this compound scaffolds have been developed as fluorescent sensors for specific metal ions, such as Al3+. []
  • Ligands in Coordination Chemistry: this compound and its derivatives can act as ligands, forming complexes with various metal ions. [, , ]
  • Catalysts: this compound has shown promise as a ligand in copper-catalyzed C-N coupling reactions. [, ]

ANone:

  • Substituents on the coumarin ring: Introducing electron-donating or electron-withdrawing groups at different positions of the coumarin ring significantly influences the compound's reactivity and biological activity. [, , , ]
  • Modifications at the 3-acetyl group: Transforming the acetyl group into various heterocyclic systems or incorporating different functional groups can modulate the compound's pharmacological profile. [, , , ]
  • Metal complexation: Complexation with metal ions can enhance the biological activity of certain this compound derivatives compared to the free ligand. [, ]

A: Computational methods provide insights into:* Molecular docking: Predicts the binding modes and interactions of this compound derivatives with target proteins, aiding in the design of more potent and selective inhibitors. [] * QSAR modeling: Develops quantitative relationships between the structure of this compound derivatives and their biological activity, facilitating the prediction of the activity of novel, untested compounds. []* Theoretical calculations: DFT (Density Functional Theory) and TDDFT (Time-Dependent DFT) calculations help understand electronic structures, spectral properties, and reaction mechanisms. [, ]

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